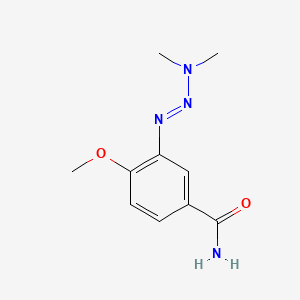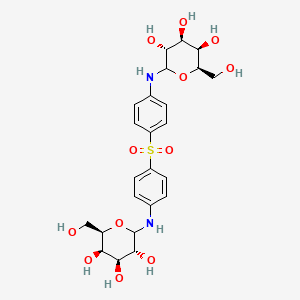
p,p'-Sulfonyldianiline-N,N'-digalactoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p,p’-Sulfonyldianiline-N,N’-digalactoside is a complex organic compound with the molecular formula C({24})H({32})N({2})O({12})S and a molecular weight of 572.58 g/mol This compound features a sulfonyl group linking two aniline moieties, each of which is further substituted with a galactoside group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p,p’-Sulfonyldianiline-N,N’-digalactoside typically involves multiple steps:
Formation of p,p’-Sulfonyldianiline: This can be achieved by reacting p-aminobenzenesulfonyl chloride with aniline under basic conditions.
Galactosylation: The introduction of galactoside groups is usually performed via glycosylation reactions. This involves reacting p,p’-Sulfonyldianiline with a galactose derivative, such as galactose pentaacetate, in the presence of a catalyst like silver triflate.
Industrial Production Methods
Industrial production of p,p’-Sulfonyldianiline-N,N’-digalactoside would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
p,p’-Sulfonyldianiline-N,N’-digalactoside can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The aniline moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br(_2)) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
科学的研究の応用
p,p’-Sulfonyldianiline-N,N’-digalactoside has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules due to its galactoside groups.
Medicine: Investigated for its potential as a drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which p,p’-Sulfonyldianiline-N,N’-digalactoside exerts its effects depends on its interaction with molecular targets. The galactoside groups may facilitate binding to specific proteins or receptors, influencing biological pathways. The sulfonyl and aniline moieties can participate in various chemical interactions, potentially altering the compound’s activity.
類似化合物との比較
Similar Compounds
p,p’-Sulfonyldianiline: Lacks the galactoside groups, making it less hydrophilic.
p,p’-Sulfonyldianiline-N,N’-diglucoside: Similar structure but with glucose instead of galactose.
p,p’-Sulfonyldianiline-N,N’-dimannoside: Contains mannose instead of galactose.
Uniqueness
p,p’-Sulfonyldianiline-N,N’-digalactoside is unique due to its specific combination of sulfonyl, aniline, and galactoside groups, which confer distinct chemical and biological properties. This makes it particularly valuable for targeted research applications where these functionalities are advantageous.
特性
CAS番号 |
136679-36-2 |
|---|---|
分子式 |
C24H32N2O12S |
分子量 |
572.6 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[4-[4-[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]sulfonylanilino]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H32N2O12S/c27-9-15-17(29)19(31)21(33)23(37-15)25-11-1-5-13(6-2-11)39(35,36)14-7-3-12(4-8-14)26-24-22(34)20(32)18(30)16(10-28)38-24/h1-8,15-34H,9-10H2/t15-,16-,17+,18+,19+,20+,21-,22-,23?,24?/m1/s1 |
InChIキー |
WXCZDFLSCLWVSR-FHVCQGAUSA-N |
異性体SMILES |
C1=CC(=CC=C1NC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)NC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
正規SMILES |
C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)NC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


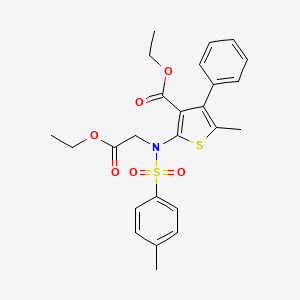
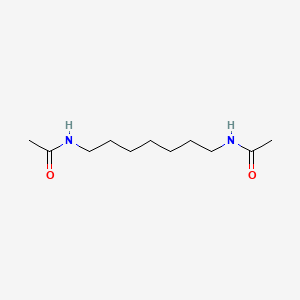
![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
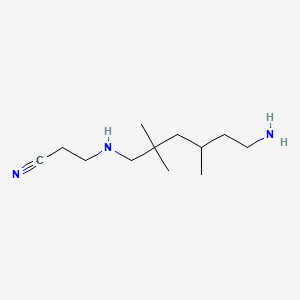
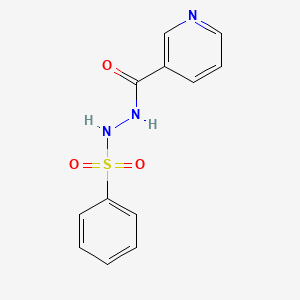
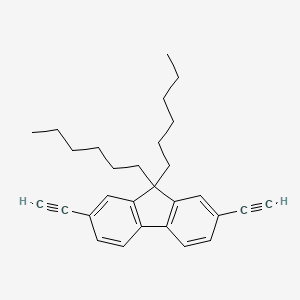


![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
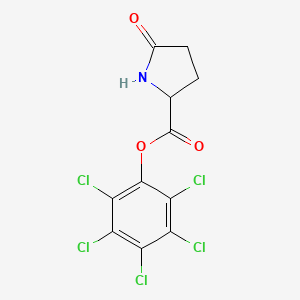
![2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)

